N-Boc-N-methyl-3-chloro-1-propanamine

Descripción

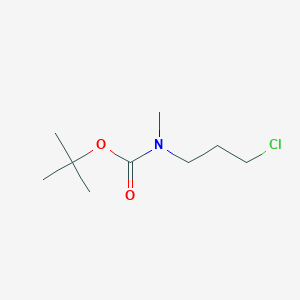

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(3-chloropropyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGHWHRLCIXJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557194 | |

| Record name | tert-Butyl (3-chloropropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114326-14-6 | |

| Record name | tert-Butyl (3-chloropropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for N Boc N Methyl 3 Chloro 1 Propanamine

Established Reaction Pathways for N-Boc-N-methyl-3-chloro-1-propanamine Synthesis

The established synthetic routes to this compound are characterized by their efficiency and control over the placement of functional groups. These methods often involve the protection of an amine, followed by modification of the alkyl chain.

The introduction of the Boc protecting group is a critical step in the synthesis of this compound. This is typically achieved by reacting a suitable amine precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group serves to temporarily block the reactivity of the amine, preventing it from undergoing undesired side reactions during subsequent synthetic transformations. This protection strategy is widely employed in organic synthesis due to the stability of the Boc group under various reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

A common approach involves the N-methylation of a primary amine followed by Boc protection. For instance, 3-chloro-1-propanamine can be reacted with a methylating agent, and the resulting secondary amine is then treated with Boc₂O in the presence of a base to yield the desired product. The choice of base and solvent is crucial for optimizing the reaction yield and purity.

Alternatively, a one-pot tandem direct reductive amination followed by N-Boc protection can be employed. This method involves the reaction of an aldehyde with a primary amine in the presence of a reducing agent and Boc₂O, offering a more streamlined approach to N-Boc protected secondary amines. nih.gov

| Reagent/Catalyst | Reaction Conditions | Advantages |

| Di-tert-butyl dicarbonate (Boc₂O) | Aqueous or anhydrous conditions, with a base | High yields, stable product, orthogonal protection possible organic-chemistry.org |

| Silica Propyl(N-methyl) Imidazolium Chloride | Solvent-free, ambient temperature | Efficient, reusable catalyst, simple workup researchgate.net |

| Sodium Triacetoxyborohydride (STAB) / Boc₂O | One-pot tandem reaction | Efficient, selective for secondary amines nih.gov |

Achieving regioselective chlorination is paramount in the synthesis of this compound. The chlorine atom must be specifically introduced at the 3-position of the propylamine (B44156) chain. This is often accomplished by starting with a precursor that already contains the chloro group at the desired position, such as 3-chloro-1-propanamine or a derivative thereof.

In cases where the starting material is an alcohol, such as N-Boc-N-methyl-3-hydroxy-1-propanamine, the hydroxyl group can be converted to a chlorine atom using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction conditions for these transformations must be carefully controlled to avoid side reactions and ensure high regioselectivity. The use of N-chlorosuccinimide (NCS) in the presence of a catalyst has also been reported for the regioselective chlorination of certain N-protected cyclic amines, a strategy that could potentially be adapted for linear systems. psu.edu

The synthesis of this compound is inherently a multistep process that relies on the strategic use of key intermediates. A common synthetic pathway begins with 3-chloro-1-propanamine. This starting material can be N-methylated and subsequently protected with a Boc group to afford the final product.

Another versatile intermediate is N-Boc-N-methyl-3-hydroxy-1-propanamine. This alcohol can be synthesized and then subjected to a chlorination reaction to introduce the chlorine atom at the 3-position. This approach allows for greater flexibility in the synthetic design and can be advantageous if the hydroxylated intermediate is more readily accessible or easier to handle.

Starting Material Selection: Choice of an appropriate precursor, such as 3-chloro-1-propanamine or a related compound.

N-Methylation: Introduction of the methyl group onto the nitrogen atom.

Boc Protection: Protection of the secondary amine with a Boc group.

Chlorination (if necessary): Conversion of a hydroxyl group or other functional group to a chlorine atom.

Each of these steps requires careful optimization of reaction conditions, including solvent, temperature, and stoichiometry of reagents, to maximize the yield and purity of the desired this compound.

Advanced and Emerging Synthetic Techniques

While established methods for the synthesis of this compound are reliable, research continues to explore more advanced and efficient techniques. These emerging strategies aim to improve stereoselectivity, reduce the number of synthetic steps, and employ more environmentally friendly catalytic methods.

While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogs, which are often required for pharmaceutical applications. Asymmetric synthesis techniques can be employed to introduce chirality at specific positions within the molecule. For example, the stereoselective synthesis of a key intermediate for a fluoroquinolone antibiotic involved a catalytic asymmetric hydrogenation step to create a chiral center with high diastereoselectivity and enantioselectivity. sigmaaldrich.com Such strategies could be adapted to produce chiral derivatives of this compound.

Catalytic methods offer the potential for more efficient and sustainable production of this compound. Metal-catalyzed reactions, such as those employing rhodium, have been shown to be effective for the direct amidation of N-Boc protected amines. organic-chemistry.orgnih.gov These methods can streamline the synthetic process by reducing the need for separate deprotection and coupling steps.

Biocatalysis, utilizing enzymes to carry out specific chemical transformations, represents another promising avenue. While specific biocatalytic methods for the production of this compound are not yet widely reported, the principles of enzyme-catalyzed reactions could be applied to enhance the efficiency and selectivity of key synthetic steps.

| Catalytic Method | Potential Application in Synthesis | Advantages |

| Rhodium-catalyzed C-H amidation | Direct formation of the C-N bond on an aryl precursor | Mild reaction conditions, broad functional group tolerance nih.gov |

| Rhodium-catalyzed coupling of arylboroxines | Direct conversion of N-Boc protected amines to amides | Eliminates deprotection-condensation sequence organic-chemistry.org |

| Biocatalysis | Enantioselective functionalization or protection steps | High selectivity, environmentally friendly |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency and yield of the N-Boc protection of N-methyl-3-chloro-1-propanamine are influenced by several key reaction parameters, including the choice of base, solvent, temperature, and reaction time. Optimization of these conditions is crucial for minimizing side reactions and maximizing the output of the desired product. numberanalytics.com

Influence of Base and Solvent: The reaction is typically conducted in the presence of a base to neutralize the acidic byproduct formed during the reaction. Common bases include triethylamine (B128534) or sodium bicarbonate. fishersci.co.uknumberanalytics.com The selection of a solvent is also critical; options range from water and tetrahydrofuran (B95107) (THF) to acetonitrile (B52724). fishersci.co.uk The solubility of the amine starting material and the reagents can be a determining factor in solvent choice. For instance, using a mixture of water and methanol (B129727) can enhance the solubility of amine salts, potentially leading to higher yields. wordpress.com Studies on other amines have shown that alcoholic solvents can significantly accelerate the rate of Boc protection, in some cases even without the need for an additional base. wuxiapptec.com Catalyst-free systems using water as a medium have also been explored for their environmental benefits and have demonstrated high chemoselectivity. organic-chemistry.org

Temperature and Reaction Time: The reaction is generally feasible at room temperature, though moderate heating can increase the reaction rate. fishersci.co.uk A common protocol involves heating the reaction mixture to around 40-55°C overnight to ensure complete conversion. fishersci.co.ukwordpress.com Careful monitoring of the reaction progress, for example by using thin-layer chromatography (TLC), is essential to determine the optimal reaction time and prevent the formation of byproducts. semanticscholar.org

Reagent Stoichiometry: The molar ratio of the reagents is another key aspect of optimization. An excess of di-tert-butyl dicarbonate (typically 1.5 to 1.6 equivalents) is often used to ensure the complete consumption of the starting amine. wordpress.comnih.gov

The following interactive table summarizes the impact of various reaction parameters on the synthesis of N-Boc protected amines, which can be applied to enhance the yield of this compound.

| Parameter | Condition | Effect on Reaction | Potential Outcome |

| Solvent | Aprotic (e.g., THF, Acetonitrile) | Good solubility for reagents. | Standard, reliable yields. |

| Protic (e.g., Methanol, Water) | Can increase the solubility of amine salts and accelerate the reaction. | Potentially higher yields and faster reaction rates. wordpress.comwuxiapptec.com | |

| Base | Organic (e.g., Triethylamine) | Neutralizes acidic byproducts effectively. | High conversion rates. fishersci.co.uk |

| Inorganic (e.g., Sodium Bicarbonate) | A milder base, suitable for sensitive substrates. | Can be used in biphasic systems. fishersci.co.uk | |

| Temperature | Room Temperature | Mild conditions, minimizes side reactions. | Slower reaction rate. |

| 40-55°C | Increases reaction rate. | Faster conversion to product, potential for byproduct formation if overheated. fishersci.co.ukwordpress.com | |

| (Boc)₂O Stoichiometry | 1.1 - 1.2 equivalents | Minimizes reagent waste. | May result in incomplete conversion. nih.gov |

| 1.5 - 1.6 equivalents | Drives the reaction to completion. | Higher yield of the desired product. wordpress.com |

Process Intensification and Scale-Up Research for this compound

Research into process intensification and scale-up for the synthesis of this compound is aimed at developing more efficient, safer, and economically viable manufacturing processes. While specific research on this particular compound is not extensively detailed in publicly available literature, general principles of process intensification for fine chemical production are applicable.

Continuous Flow Synthesis: A key area of process intensification is the transition from traditional batch reactors to continuous flow systems. For the synthesis of this compound, a continuous flow process would involve pumping the reactants through a heated tube or a series of interconnected reactors. This approach offers several advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given time. The improved control can lead to higher yields, improved purity, and a reduction in by-product formation.

Automated Systems: On an industrial scale, the synthesis would likely be performed in automated reactors to ensure consistency and high throughput. Automation allows for precise control of reagent addition, temperature, and mixing, which are critical for maintaining optimal reaction conditions and achieving reproducible results.

The table below outlines a conceptual comparison between traditional batch synthesis and a potential continuous flow process for the production of this compound.

| Feature | Batch Process | Continuous Flow Process |

| Scale of Operation | Grams to Kilograms | Kilograms to Tons |

| Heat & Mass Transfer | Limited by vessel size and stirring | Excellent, due to high surface-area-to-volume ratio |

| Control over Parameters | Less precise, potential for hotspots | High precision, leading to better reproducibility |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volumes |

| Yield & Purity | Variable, potential for more byproducts | Generally higher and more consistent |

| Footprint | Large reactor vessels required | Smaller, more compact equipment |

While the adoption of continuous flow manufacturing for this specific compound is not widely documented, the general trend in the pharmaceutical and fine chemical industries suggests that such process intensification strategies are the future for efficient and sustainable chemical production.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of N Boc N Methyl 3 Chloro 1 Propanamine

Nucleophilic Substitution Reactions of the Chloropropyl Moiety

The terminal chloro group on the propyl chain serves as a reactive site for nucleophilic substitution, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic substitution reactions can proceed through different mechanisms, primarily the unimolecular (SN1) and bimolecular (SN2) pathways. For N-Boc-N-methyl-3-chloro-1-propanamine, the structure of the alkyl halide portion—a primary chloride—is the determining factor for the operative mechanism.

Primary alkyl halides, such as the 3-chloropropyl group, strongly favor the SN2 pathway. This mechanism involves a single concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the chloride leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The transition state for this reaction involves a pentacoordinate carbon atom. Steric hindrance is a major factor influencing SN2 reaction rates; primary halides like this one are minimally hindered, allowing easy access for the nucleophile. msu.edumasterorganicchemistry.com

Conversely, the SN1 mechanism is highly disfavored. An SN1 pathway would require the spontaneous departure of the chloride ion to form a primary carbocation. Primary carbocations are exceptionally unstable and high in energy, making this a kinetically prohibitive pathway. libretexts.org Therefore, reactions involving the chloropropyl moiety of this compound proceed reliably via an SN2 mechanism.

Table 1: Comparison of SN1 and SN2 Pathways for this compound

| Feature | SN2 Pathway (Favored) | SN1 Pathway (Disfavored) |

|---|---|---|

| Molecularity | Bimolecular | Unimolecular |

| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |

| Mechanism | Single concerted step | Stepwise (Carbocation intermediate) |

| Substrate Structure | Favored by primary halides (less steric hindrance) msu.edu | Favored by tertiary halides (stable carbocation) |

| Intermediate | None (Transition state only) | Primary carbocation (highly unstable) libretexts.org |

| Stereochemistry | Inversion of configuration | Racemization |

The N-Boc-N-methyl group, located at the γ-position relative to the chlorine, influences the reactivity of the C-Cl bond through electronic effects. The tert-butoxycarbonyl (Boc) group is electron-withdrawing, which delocalizes the nitrogen's lone pair of electrons into the carbonyl system. This has two significant consequences.

First, it prevents the nitrogen from acting as an internal nucleophile in neighboring group participation. If the amine were unprotected, it could readily displace the chloride to form a strained, but highly reactive, aziridinium ion intermediate, which would significantly accelerate the rate of substitution. The Boc group deactivates this pathway.

The C-Cl bond in this compound can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov Although alkyl chlorides are generally less reactive than the corresponding bromides and iodides, suitable catalytic systems can facilitate their use. tcichemicals.com

The general mechanism for a Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a catalytic cycle:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of the propanamine derivative to form a palladium(II) intermediate. This is often the rate-determining step for alkyl chlorides. libretexts.org

Transmetalation : The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step typically requires activation with a base. organic-chemistry.org

Reductive Elimination : The two organic fragments on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the palladium(0) catalyst.

While specific examples utilizing this compound are not prevalent in literature, the reaction is mechanistically feasible for forming a new carbon-carbon bond at the terminal position of the propyl chain.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Alkyl Halides

| Component | Example | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. organic-chemistry.org |

| Ligand | Phosphine ligands (e.g., P(t-Bu)₃, PCy₃), N-heterocyclic carbenes (NHCs) | Stabilizes the palladium catalyst and facilitates oxidative addition. |

| Organoboron Reagent | Arylboronic acids, alkylboronic esters | Provides the organic group to be coupled. |

| Base | K₃PO₄, Cs₂CO₃, KF | Activates the organoboron reagent for transmetalation. organic-chemistry.org |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

Reactivity of the N-Boc Protected Amine Functionality

The N-Boc group is a robust protecting group that can be selectively removed under specific conditions, revealing the amine for further functionalization.

The most common method for the deprotection of N-Boc amines is acidolysis. nih.gov Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed, often in solvents like dichloromethane (DCM) or dioxane.

The mechanism involves three key steps:

Protonation : The carbonyl oxygen of the Boc group is protonated by the acid.

Fragmentation : The protonated carbamate fragments to release the stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation : The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine, which is protonated under the acidic conditions to form an ammonium (B1175870) salt. commonorganicchemistry.com

Kinetic studies have revealed nuances in the deprotection mechanism. The rate of HCl-catalyzed deprotection has been shown to have a second-order dependence on the acid concentration. nih.govresearchgate.net In contrast, deprotection with TFA can exhibit a more complex, inverse kinetic dependence on the trifluoroacetate concentration, requiring a large excess of the acid to proceed at a reasonable rate. nih.govresearchgate.net

Table 3: Selected N-Boc Deprotection Strategies

| Reagent(s) | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-18 h | Very common; product is the TFA salt. commonorganicchemistry.com |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), Ethyl Acetate (B1210297) | Room Temp. | 1-4 h | Yields the hydrochloride salt; kinetics can be second-order in HCl. nih.govresearchgate.net |

| Oxalyl Chloride / Methanol | Methanol | Room Temp. | ~4 h | A mild alternative to strong acids. |

Direct quaternization of the nitrogen atom in this compound is not feasible because the electron-withdrawing Boc group renders the nitrogen lone pair non-nucleophilic. However, a significant transformation pathway following Boc deprotection is an intramolecular quaternization reaction.

Upon removal of the Boc group, the resulting secondary amine, 3-chloro-N-methylpropan-1-amine, is generated. This molecule contains both a nucleophilic secondary amine and an electrophilic primary alkyl chloride within the same structure. The amine can act as an internal nucleophile, attacking the carbon bearing the chlorine via an intramolecular SN2 reaction. This cyclization results in the formation of a stable, four-membered heterocyclic ring, N-methylazetidinium chloride . This process is a form of quaternization, as the nitrogen atom becomes a quaternary ammonium ion within the cyclic structure. This intramolecular cyclization is often a rapid and high-yielding process once the amine is liberated.

Cyclization Reactions and Heterocycle Formation

The molecular architecture of this compound, featuring a nucleophilic nitrogen atom and an electrophilic carbon atom separated by a three-carbon chain, makes it a prime candidate for intramolecular cyclization reactions to form four-membered nitrogen-containing heterocycles, specifically azetidines. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom plays a crucial role in modulating its nucleophilicity and influencing the reaction pathways.

The primary cyclization pathway for this compound is an intramolecular nucleophilic substitution (SN2) reaction. Under basic conditions, the nitrogen atom, despite being part of a carbamate, can act as a nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion. This process results in the formation of a stable, four-membered azetidine ring. The reaction is typically facilitated by a non-nucleophilic base, which serves to deprotonate the nitrogen, thereby increasing its nucleophilicity.

The general mechanism for this cyclization is as follows:

Deprotonation: A base removes the proton from the nitrogen atom of the Boc-protected amine, generating a more nucleophilic species.

Intramolecular Attack: The resulting anion attacks the electrophilic carbon atom at the 3-position of the propane chain.

Chloride Displacement: The chloride ion, a good leaving group, is expelled, leading to the formation of the azetidine ring.

The efficiency of this cyclization is dependent on several factors, including the choice of base, solvent, and reaction temperature. Strong, non-nucleophilic bases are often preferred to avoid competing intermolecular reactions.

Table 1: Influence of Reaction Conditions on the Cyclization of this compound

| Entry | Base | Solvent | Temperature (°C) | Yield of N-Boc-N-methylazetidine (%) |

| 1 | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 25 | 85 |

| 2 | Potassium tert-butoxide (t-BuOK) | Dimethylformamide (DMF) | 0 | 92 |

| 3 | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 25 | 78 |

| 4 | Cesium carbonate (Cs2CO3) | Acetonitrile (B52724) (CH3CN) | 80 | 65 |

This table presents illustrative data based on typical conditions for similar intramolecular cyclizations.

Oxidation and Reduction Chemistry Applied to this compound

The chemical structure of this compound offers limited sites for direct oxidation and reduction under standard laboratory conditions, primarily due to the stability of the Boc protecting group and the saturated alkyl chain. However, transformations can be envisaged under specific conditions or after modification of the molecule.

Oxidation:

The saturated alkyl chain and the electron-withdrawing nature of the Boc group render the molecule relatively resistant to oxidation. Aggressive oxidation conditions would likely lead to the degradation of the molecule rather than selective transformation. A potential, albeit challenging, oxidation could involve a palladium-catalyzed C-H activation process, which has been shown to oxidize Boc-protected N-methylamines. organic-chemistry.org This would require a directing group to achieve regioselectivity, which is absent in the parent molecule.

Reduction:

The primary site for reduction in this compound is the carbon-chlorine bond. This bond can be reduced to a carbon-hydrogen bond through various methods, including catalytic hydrogenation or the use of hydride reagents. Such a reduction would yield N-Boc-N-methyl-1-propanamine.

Furthermore, the carbamate functionality of the Boc group itself can be reduced under forcing conditions. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the carbonyl group of the carbamate to a methylene group, resulting in the formation of N,N-dimethyl-3-chloro-1-propanamine after removal of the tert-butyl group. However, this is a harsh method that can affect other functional groups. A magnesium-catalyzed reduction has also been reported for the conversion of N-Boc protected amines to N-methyl amines.

Table 2: Potential Reduction Products of this compound

| Reagent | Target Functional Group | Primary Product |

| H2, Pd/C | Carbon-Chlorine Bond | N-Boc-N-methyl-1-propanamine |

| LiAlH4 | Carbamate (Boc group) | N,N-dimethyl-3-chloro-1-propanamine |

| NaBH4 | Carbon-Chlorine Bond | N-Boc-N-methyl-1-propanamine (slow) |

This table outlines the expected products from the reduction of this compound based on the known reactivity of the functional groups.

Computational and Theoretical Studies of this compound Reactivity

While specific computational studies on this compound are not extensively reported in the literature, theoretical methods provide a powerful tool to investigate its reactivity, particularly for the intramolecular cyclization pathway.

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the intramolecular cyclization of this compound to form N-Boc-N-methylazetidine. These calculations can provide valuable insights into the reaction mechanism, including the geometry of the transition state and the activation energy of the reaction.

A typical computational study would involve:

Conformational Analysis: Identifying the lowest energy conformation of the reactant, this compound, that is pre-disposed for cyclization.

Transition State Search: Locating the transition state structure for the intramolecular SN2 reaction. This involves identifying a first-order saddle point on the potential energy surface connecting the reactant and the product.

These calculations can be performed in the gas phase or with the inclusion of a solvent model to simulate more realistic reaction conditions. The results can help in understanding the factors that influence the reaction rate and in predicting the feasibility of the cyclization under different conditions.

Table 3: Hypothetical DFT Calculation Results for the Cyclization of this compound

| Parameter | Value (in vacuo) | Value (in THF) |

| Activation Energy (ΔG‡) | 25.2 kcal/mol | 22.8 kcal/mol |

| Reaction Energy (ΔGrxn) | -15.7 kcal/mol | -18.1 kcal/mol |

| Key Transition State Bond Distance (N···C) | 2.15 Å | 2.10 Å |

This table presents hypothetical data that could be obtained from DFT calculations to illustrate the insights gained from such studies.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations can be utilized to study the behavior of this compound in a solvent environment and its interactions with other molecules, such as a base. MD simulations model the atomic motions of a system over time, providing a dynamic picture of molecular behavior.

In the context of the cyclization reaction, MD simulations could be used to:

Analyze Solvation Effects: Investigate how solvent molecules arrange around the reactant and how this solvation shell influences the reactant's conformation and reactivity.

Study Reactant-Base Interactions: Simulate the interaction between this compound and a base molecule to understand the initial steps of the reaction, such as deprotonation.

Explore Conformational Dynamics: Determine the conformational landscape of the reactant and identify the population of conformations that are suitable for cyclization.

By providing a detailed understanding of the intermolecular forces and dynamic processes at play, MD simulations can complement quantum chemical calculations and provide a more complete picture of the reaction in a condensed phase.

Applications of N Boc N Methyl 3 Chloro 1 Propanamine in Complex Molecule Synthesis Research

Building Block for Nitrogen-Containing Scaffolds in Medicinal Chemistry

The prevalence of nitrogen-containing heterocycles in pharmaceuticals underscores the importance of building blocks that facilitate their synthesis. N-Boc-N-methyl-3-chloro-1-propanamine serves as a key C3 synthon, providing a carbon chain and a nitrogen atom for the elaboration of diverse molecular scaffolds.

The synthesis of novel APIs often involves the assembly of complex molecules from smaller, functionalized precursors. This compound is employed as a starting material or intermediate in the synthesis of potential drug candidates. The presence of the chlorine atom, a good leaving group, allows for facile nucleophilic substitution reactions, enabling the attachment of this three-carbon amino fragment to other molecular entities. This strategy is integral to building the core structures of compounds investigated for various therapeutic applications. nih.gov

The Boc-protected amine is crucial in multi-step syntheses, preventing unwanted side reactions at the nitrogen atom while other parts of the molecule are being modified. nih.gov Once the desired scaffold is assembled, the Boc group can be removed under acidic conditions, revealing the secondary amine for further functionalization or to serve as a key pharmacophoric feature in the final API. mdpi.com This strategic use of protection and deprotection is fundamental in modern drug discovery.

Table 1: Role of this compound in API Synthesis

| Therapeutic Area of Investigation | Structural Contribution of the Building Block | Key Reactions |

|---|---|---|

| Oncology | Forms part of linker regions or heterocyclic cores in potential anticancer agents. | Nucleophilic Substitution, N-Deprotection, Amidation |

| Inflammation | Used to construct scaffolds for anti-inflammatory drug candidates. | Alkylation, Cyclization |

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to optimize the biological activity of a lead compound by systematically modifying its chemical structure. nih.gov The defined structure of this compound offers several points for modification to generate a library of derivatives for SAR analysis. nih.gov

Researchers can explore how changes in the molecule's steric and electronic properties affect its biological target engagement. For instance, the methyl group on the nitrogen can be replaced with other alkyl or aryl groups to probe the impact of size and lipophilicity. The chloropropyl chain can be lengthened or shortened to assess the optimal distance between pharmacophoric elements. nih.gov Such systematic modifications are crucial for refining the potency and selectivity of new drug candidates.

Table 2: Structural Modifications for SAR Studies

| Structural Motif | Potential Modification | Investigated Property |

|---|---|---|

| N-Methyl Group | Substitution with different alkyl, aryl, or functionalized groups. | Lipophilicity, steric hindrance, receptor binding pocket interactions. |

| 3-Chloropropyl Chain | Altering chain length (e.g., to 2-chloroethyl or 4-chlorobutyl analogues). | Conformational flexibility, linker length optimization. nih.gov |

Piperidine (B6355638) and pyrrolidine (B122466) rings are ubiquitous scaffolds in pharmaceuticals and natural products, valued for their conformational properties and their ability to present substituents in a defined three-dimensional space. nih.govnih.gov this compound is a valuable tool for constructing these and other nitrogen-containing heterocyclic systems. beilstein-journals.orgorganic-chemistry.org

The compound acts as an electrophilic partner in cyclization reactions. For example, it can react with a nucleophile to form an intermediate that, after deprotection of the Boc group, can undergo intramolecular cyclization to form a substituted piperidine or other N-methylated heterocycle. This approach provides a reliable method for building these important structural motifs from acyclic precursors. beilstein-journals.orgwhiterose.ac.uk

Table 3: Heterocycle Synthesis Applications

| Target Heterocycle | Synthetic Strategy | Role of this compound |

|---|---|---|

| Pyrrolidine | Intermolecular reaction with a two-carbon nucleophile followed by intramolecular cyclization. | Provides a C3-N fragment. |

| Piperidine | Reaction with a suitable nucleophile followed by intramolecular N-alkylation (cyclization). beilstein-journals.org | Acts as the electrophilic component providing a three-carbon chain and the ring nitrogen. |

Utilization in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, the structural motifs accessible from this compound are relevant in the agrochemical and specialty chemical industries. lookchem.com Many herbicides, pesticides, and fungicides contain nitrogen heterocycles or substituted amine functionalities to achieve their biological effect. The compound serves as an intermediate in the production of these specialized molecules, leveraging the same reactivity principles—nucleophilic substitution and amine chemistry—that make it useful in medicinal chemistry.

Function as a Bifunctional Linker in Molecular Conjugation Research

A bifunctional linker is a molecule with two reactive ends, used to covalently connect two different molecular entities. This compound fits this description perfectly. The chloro group serves as one reactive handle, susceptible to substitution by nucleophiles like thiols or amines. The Boc-protected amine acts as a masked second reactive site. After its deprotection, the resulting secondary amine can be coupled to another molecule, for instance, through amidation. enamine.net This dual reactivity allows for the controlled, stepwise assembly of molecular conjugates, such as antibody-drug conjugates or dye-labeled peptides. nih.gov

Development of Chemical Probes and Tags from this compound

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or other biomolecule. mskcc.orgnih.gov They typically consist of a moiety that binds the target, a linker, and a reporter tag (e.g., a fluorescent dye, biotin) or a reactive group. rsc.org

This compound is an ideal starting material for the linker component of a chemical probe. Its chloropropyl chain can be used to attach a reporter tag, while the deprotected amine can be acylated with a molecule designed to bind a specific biological target. This modular approach enables the synthesis of custom probes to investigate protein function in a cellular context. mskcc.org

Table 4: Role in Chemical Probe Construction

| Probe Component | Function | Contribution of this compound |

|---|---|---|

| Target-Binding Moiety | Binds selectively to the biological target of interest. | The deprotected amine provides an attachment point for this moiety via amide bond formation. |

| Linker | Spatially separates the binding moiety from the reporter tag. | The N-methyl-propyl chain forms the core of the linker. |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on N Boc N Methyl 3 Chloro 1 Propanamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of N-Boc-N-methyl-3-chloro-1-propanamine. These techniques probe the molecular framework and the nature of the chemical bonds within the molecule, providing a detailed structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The expected chemical shifts for the carbon atoms in this compound are detailed in the following table. The presence of the electronegative chlorine and nitrogen atoms, as well as the carbonyl group of the Boc protecting group, significantly influences these shifts.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure. COSY experiments would reveal the coupling between adjacent protons, for instance, between the protons on C1, C2, and C3 of the propanamine chain. HSQC would correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, HRMS would provide an accurate mass measurement of the molecular ion. The presence of chlorine is readily identified by the characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy of this compound would be expected to show characteristic absorption bands for the carbamate and alkyl halide functional groups. The most prominent peak would be the strong C=O stretching vibration of the Boc group.

Raman Spectroscopy , while often providing similar information to IR, can be particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. A sample is vaporized and passed through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component. This allows for both the identification of the compound and the assessment of its purity.

In the analysis of this compound, the mass spectrum would typically show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the Boc group or the alkyl chain.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is widely used for the purity assessment of non-volatile or thermally sensitive compounds. In HPLC, the sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. The separation is based on the differential partitioning of the sample components between the mobile and stationary phases.

A typical HPLC method for this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbamate group exhibits some UV absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound, such as its synthesis via N-Boc protection of N-methyl-3-chloro-1-propanamine. nih.gov This method allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

The process involves spotting the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. iastate.edu The plate is then developed in a sealed chamber with a suitable solvent system, known as the eluent. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent).

For monitoring the N-Boc protection reaction, a typical procedure would involve co-spotting the starting amine, the reaction mixture, and a reference standard of the purified this compound on the same TLC plate. iastate.edu The progress of the reaction is visualized by the disappearance of the starting amine spot and the appearance of the product spot. Visualization can be achieved under UV light if the compounds are UV-active, or by using staining agents such as potassium permanganate or iodine, which react with the compounds to produce colored spots. reddit.com

The choice of the eluent system is critical for achieving good separation. A common starting point for N-Boc protected amines is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent can be adjusted to optimize the separation and the retention factor (Rf) values of the spots. For amines, which can sometimes cause streaking on the silica gel plate, the addition of a small amount of a base like triethylamine (B128534) (Et3N) to the eluent can improve the spot shape. iastate.edu

A representative data table for a TLC analysis of an N-Boc protection reaction is shown below.

| Spot Identity | Eluent System (Hexane:Ethyl Acetate) | Rf Value | Observations |

| N-methyl-3-chloro-1-propanamine (Starting Material) | 7:3 | 0.15 | Visible with KMnO4 stain |

| This compound (Product) | 7:3 | 0.60 | UV active, also visible with KMnO4 stain |

| Reaction Mixture (t = 1h) | 7:3 | 0.15, 0.60 | Both starting material and product spots are present |

| Reaction Mixture (t = 4h) | 7:3 | 0.60 | Only the product spot is visible, indicating reaction completion |

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., ReactIR™)

In situ spectroscopic techniques, such as ReactIR™, offer real-time monitoring of chemical reactions as they occur in the reaction vessel. researchgate.net This powerful process analytical technology (PAT) is based on Fourier-transform infrared (FTIR) spectroscopy and provides continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. researchgate.net

For the synthesis of this compound, a ReactIR™ probe would be inserted directly into the reaction mixture. The instrument continuously records the infrared spectrum of the reaction solution. By tracking the intensity of characteristic vibrational bands of the starting materials and the product, a real-time concentration profile of the reaction can be generated.

For instance, during the N-Boc protection of N-methyl-3-chloro-1-propanamine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O), one could monitor the disappearance of the N-H stretching vibration of the secondary amine starting material and the appearance of the characteristic carbonyl (C=O) stretching vibration of the newly formed carbamate group in the this compound product. This allows for precise determination of the reaction endpoint, kinetic analysis, and the detection of any potential intermediates or side products.

A hypothetical data table illustrating the key infrared bands monitored during the synthesis of this compound is presented below.

| Compound | Functional Group | Characteristic IR Band (cm⁻¹) | Trend During Reaction |

| N-methyl-3-chloro-1-propanamine | N-H stretch (secondary amine) | ~3300-3500 | Decreases |

| Di-tert-butyl dicarbonate | C=O stretch (anhydride) | ~1810 and 1760 | Decreases |

| This compound | C=O stretch (carbamate) | ~1680-1700 | Increases |

| This compound | C-N stretch (carbamate) | ~1160-1250 | Increases |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While this compound itself may be an oil or a low-melting solid, its derivatives can often be crystallized and subjected to X-ray diffraction analysis. This technique is invaluable for unambiguously confirming the molecular structure, stereochemistry, and conformation of these derivatives in the solid state.

The process involves growing a single crystal of a derivative of this compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For example, a derivative of this compound could be synthesized to introduce functionalities that facilitate crystallization. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and spatial orientation of all atoms within the molecule. This information is crucial for understanding intermolecular interactions in the solid state and for structure-activity relationship studies.

A representative table of crystallographic data for a hypothetical derivative of this compound is provided below.

| Parameter | Value |

| Empirical Formula | C₁₅H₂₀N₂O₄ |

| Formula Weight | 308.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.789(5) |

| β (°) | 105.23(2) |

| Volume (ų) | 1778.9(12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.150 |

| R-factor (%) | 4.5 |

Research on Impurities, Degradation, and Quality Control in N Boc N Methyl 3 Chloro 1 Propanamine Synthesis

Identification and Characterization of Synthetic Byproducts and Impurities

The synthesis of N-Boc-N-methyl-3-chloro-1-propanamine is a multi-step process that can introduce various impurities. A common synthetic route involves the reaction of 3-chloropropylamine (B7771022) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride), followed by methylation. triphasepharmasolutions.com Impurities can originate from starting materials, reagents, or side reactions during the synthesis.

Key potential impurities include:

Unreacted starting materials: Residual 3-chloropropylamine and its precursors can be present in the final product if the reaction does not go to completion.

Reagent-related impurities: Impurities from reagents such as Boc anhydride, methylating agents (e.g., methyl iodide or dimethyl sulfate), and bases (e.g., triethylamine) can be carried through the process. triphasepharmasolutions.com

Byproducts of the Boc protection step: The formation of di-Boc protected amines is a possible side reaction.

Byproducts of the methylation step: Incomplete methylation can result in the presence of N-Boc-3-chloro-1-propanamine. Over-methylation is also a possibility, leading to the formation of quaternary ammonium (B1175870) salts.

The characterization of these impurities is typically achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to separate the impurities from the main compound, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for their structural elucidation.

Table 1: Potential Synthetic Byproducts and Impurities

| Impurity Name | Potential Source | Characterization Techniques |

|---|---|---|

| 3-Chloropropylamine | Incomplete reaction | HPLC, GC-MS |

| N-Boc-3-chloro-1-propanamine | Incomplete methylation | HPLC-MS, NMR |

| Di-tert-butyl dicarbonate (Boc Anhydride) | Excess reagent | HPLC, GC-MS |

| Triethylamine (B128534) | Base used in reaction | GC-MS |

| Methyl Iodide / Dimethyl Sulfate | Methylating agent | GC-MS |

| Di-Boc-N-methyl-3-chloro-1-propanamine | Side reaction | HPLC-MS, NMR |

Studies on Degradation Pathways and Stability Under Various Conditions

Understanding the stability of this compound is critical for determining appropriate storage and handling conditions. The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions. triphasepharmasolutions.com Therefore, the primary degradation pathway is expected to be acid-catalyzed hydrolysis, leading to the removal of the Boc group and the formation of N-methyl-3-chloro-1-propanamine.

Forced degradation studies are typically performed to investigate the stability of the compound under various stress conditions, including:

Acidic conditions: Exposure to acidic environments is expected to cause rapid degradation.

Basic conditions: The Boc group is generally stable to basic conditions, so minimal degradation is anticipated.

Oxidative conditions: The potential for oxidation at the nitrogen or other positions in the molecule would be investigated.

Thermal stress: High temperatures can lead to the thermal decomposition of the Boc group. triphasepharmasolutions.com

Photostability: Exposure to light may induce degradation, particularly in the presence of photosensitizers.

The degradation products are identified and characterized using techniques such as LC-MS, which allows for the separation and identification of the various components in the stressed samples.

Table 2: Predicted Degradation Pathways and Products

| Stress Condition | Potential Degradation Pathway | Major Degradation Product(s) |

|---|---|---|

| Acidic (e.g., HCl) | Acid-catalyzed hydrolysis of the carbamate | N-methyl-3-chloro-1-propanamine, Carbon dioxide, tert-Butanol |

| Thermal | Thermolytic cleavage of the Boc group | N-methyl-3-chloro-1-propanamine, Isobutylene, Carbon dioxide |

| Oxidative (e.g., H2O2) | Oxidation of the amine | N-oxide derivatives |

| Photolytic (UV/Vis light) | Photodegradation | Various photoproducts |

Analytical Method Development for Purity Profiling and Impurity Quantitation

The development of robust and sensitive analytical methods is essential for the quality control of this compound. These methods are used to determine the purity of the compound and to quantify any identified impurities.

High-Performance Liquid Chromatography (HPLC) is the most common technique for purity profiling. A typical HPLC method would involve:

Column: A reversed-phase column (e.g., C18) is often suitable for separating the compound from its more polar or non-polar impurities.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to achieve good separation of a wide range of impurities.

Detection: UV detection is commonly used if the impurities have a chromophore. If not, or for higher sensitivity and specificity, mass spectrometry (MS) detection is employed (LC-MS).

Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is particularly useful for the analysis of volatile impurities, such as residual solvents and certain starting materials or byproducts.

Method validation is performed according to ICH guidelines to ensure that the analytical method is accurate, precise, specific, linear, and robust for its intended purpose.

Table 3: Overview of Analytical Methods for Quality Control

| Analytical Technique | Purpose | Typical Parameters |

|---|---|---|

| HPLC-UV/MS | Purity profiling, quantitation of non-volatile impurities | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: UV/MS |

| GC-MS | Analysis of volatile impurities and residual solvents | Column: Capillary column (e.g., DB-5ms); Carrier Gas: Helium; Detector: Mass Spectrometer |

| NMR Spectroscopy | Structural elucidation of the main compound and impurities | 1H and 13C NMR in a suitable deuterated solvent |

| Karl Fischer Titration | Determination of water content | Coulometric or volumetric titration |

Research into Mitigation Strategies for Genotoxic Impurities Derived from Chloroamine Scaffolds

The chloroamine scaffold present in this compound raises concerns about the potential for the formation of genotoxic impurities (GTIs). Alkyl halides are a class of compounds that are often genotoxic, and the target compound itself is a chloroalkane. researchgate.net Therefore, a thorough risk assessment for GTIs is necessary.

Potential genotoxic impurities could include:

Starting materials and reagents: Some alkylating agents used in the synthesis can be genotoxic.

Byproducts: Side reactions could potentially lead to the formation of other reactive, genotoxic species. For instance, the formation of alkyl chlorides during the synthesis of hydrochloride salts in alcohol-based solvents is a known risk. broadpharm.com

Mitigation strategies for controlling genotoxic impurities focus on a combination of process understanding and control, as well as analytical testing:

Process Optimization: The synthetic process can be designed to avoid the use of known genotoxic reagents or to minimize the formation of potential GTIs by carefully controlling reaction conditions (e.g., temperature, stoichiometry).

Purge Studies: The ability of the manufacturing process to remove (purge) potential genotoxic impurities is assessed. This involves demonstrating that downstream purification steps, such as crystallization, distillation, or chromatography, effectively reduce the levels of GTIs to below the threshold of toxicological concern (TTC). tandfonline.com

Analytical Control: Sensitive analytical methods, such as GC-MS or LC-MS, are developed and validated to detect and quantify potential GTIs at very low levels (ppm or ppb). These methods are then used to test starting materials, intermediates, and the final product to ensure that GTIs are below acceptable limits.

A comprehensive understanding and control of impurities, degradation pathways, and potential genotoxic risks are paramount in the synthesis of this compound to ensure its suitability for use in the manufacturing of high-quality and safe pharmaceutical products.

Future Directions and Interdisciplinary Research Perspectives for N Boc N Methyl 3 Chloro 1 Propanamine

Exploration of Novel Reaction Spaces and Catalytic Systems

The reactivity of N-Boc-N-methyl-3-chloro-1-propanamine is largely centered around its nucleophilic substitution at the terminal chlorine and the deprotection of the Boc-protected amine. Future research will likely delve into expanding its reaction repertoire through innovative catalytic systems.

Novel Catalytic Approaches: While traditional methods suffice for many transformations, the development of novel catalytic systems could unlock new reactivity patterns. For instance, transition-metal-catalyzed cross-coupling reactions could enable the introduction of a wide array of carbon-based and heteroatomic substituents at the chloro-position, moving beyond simple nucleophilic substitution. The exploration of photoredox catalysis could also open up new avenues for radical-based transformations, allowing for the formation of C-C bonds under mild conditions.

Asymmetric Catalysis: A significant area for future exploration is the development of catalytic enantioselective reactions. While the current structure of this compound is achiral, its derivatives could possess stereogenic centers. The design of chiral catalysts that can control the stereochemistry of reactions involving this building block would be of immense value, particularly in the synthesis of chiral drugs and other biologically active molecules.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical methods. Future research could focus on identifying or engineering enzymes that can act on this compound or its derivatives. For example, halogenases could be employed for selective chlorination at other positions, or dehalogenases for stereospecific dehalogenation.

Integration with Automated Synthesis and High-Throughput Experimentation

The increasing demand for the rapid synthesis and screening of large numbers of compounds in drug discovery and materials science has led to the development of automated synthesis and high-throughput experimentation (HTE) platforms. This compound is an ideal candidate for integration into these automated workflows.

Automated Synthesis: The properties of this compound, such as its liquid form and stability of the Boc protecting group, make it amenable to automated liquid handling systems. sigmaaldrich.com Future automated platforms could utilize this building block in a modular fashion to generate large libraries of diverse compounds. For instance, an automated system could perform a series of reactions in parallel, such as nucleophilic substitution at the chloro-group with a variety of amines, followed by deprotection of the Boc-group and subsequent acylation, to rapidly produce a library of diamine derivatives.

High-Throughput Experimentation (HTE): HTE can be employed to rapidly screen for optimal reaction conditions for transformations involving this compound. By running hundreds or even thousands of reactions in parallel on a microscale, researchers can quickly identify the best catalysts, solvents, and temperatures for a desired transformation, significantly accelerating the pace of research. This approach would be particularly valuable for exploring the novel reaction spaces discussed in the previous section.

The table below illustrates a hypothetical high-throughput screening experiment for the optimization of a nucleophilic substitution reaction.

| Experiment | Nucleophile | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Aniline | None | DMF | 25 | 45 |

| 2 | Aniline | NaI | DMF | 25 | 85 |

| 3 | Aniline | K2CO3 | DMF | 25 | 60 |

| 4 | Aniline | NaI | Acetone | 25 | 75 |

| ... | ... | ... | ... | ... | ... |

Applications in Materials Science and Polymer Chemistry Research

While primarily used in the synthesis of small molecules, the bifunctional nature of this compound makes it an attractive building block for the development of novel materials and polymers.

Polymer Functionalization: The reactive chloro-group can be used to graft the molecule onto existing polymer backbones, thereby introducing new functionalities. For example, it could be reacted with polymers containing nucleophilic groups to introduce protected amines. Subsequent deprotection would yield polymers with primary amine functionalities, which could be used for a variety of applications, such as drug delivery, gene transfection, and as scaffolds for tissue engineering. The use of Boc-protected amino (meth)acrylates in polymer synthesis demonstrates the potential of this approach. beilstein-journals.org

Monomer Synthesis: this compound can serve as a precursor for the synthesis of novel monomers. For instance, the chloro-group could be converted to a polymerizable group, such as a vinyl or an acrylate (B77674) group. The resulting monomer could then be polymerized to produce polymers with pendant protected amine groups.

Development of Functional Materials: The unique structural features of this compound could be exploited to create functional materials. For example, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to introduce specific binding sites or catalytic activity. Its ability to be functionalized at two different positions allows for the creation of cross-linked materials with tailored properties.

Green Chemistry and Sustainable Synthesis Initiatives for this compound

The principles of green chemistry are increasingly important in chemical synthesis. Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis and application of this compound.

Greener Synthetic Routes: The current synthesis of this compound involves the use of reagents such as di-tert-butyl dicarbonate (B1257347) and triethylamine (B128534). Future initiatives could focus on replacing these reagents with greener alternatives. For example, biocatalytic methods could be developed for the Boc-protection of the amine. A recent study demonstrated a sustainable and efficient method for the direct synthesis of carbamates from Boc-protected amines using a simple base, which aligns with the principles of green chemistry. nih.gov

Atom Economy: Researchers will likely explore synthetic routes that maximize atom economy, meaning that a larger proportion of the atoms from the starting materials are incorporated into the final product. This would involve designing reactions that generate minimal waste.

Use of Greener Solvents: Many organic reactions are carried out in volatile organic solvents, which can be harmful to the environment. Future work will likely focus on the use of greener solvents, such as water, supercritical fluids, or ionic liquids, for reactions involving this compound.

The following table summarizes potential green chemistry approaches for the synthesis and use of this compound.

| Green Chemistry Principle | Application to this compound |

| Prevention | Design of synthetic routes with fewer steps and less waste. |

| Atom Economy | Use of catalytic reactions that maximize the incorporation of starting materials into the product. |

| Less Hazardous Chemical Syntheses | Replacement of toxic reagents with safer alternatives. |

| Designing Safer Chemicals | Synthesis of derivatives with reduced toxicity and improved environmental biodegradability. |

| Safer Solvents and Auxiliaries | Use of water, supercritical CO2, or ionic liquids as reaction media. |

| Design for Energy Efficiency | Development of reactions that can be carried out at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the propanamine backbone. |

| Reduce Derivatives | Use of enzymatic and chemo-selective methods to avoid the need for protecting groups. |

| Catalysis | Development of highly efficient and recyclable catalysts for its synthesis and transformations. |

Role in Advanced Drug Discovery Platforms and Chemical Biology Research

This compound is a valuable building block for the synthesis of biologically active molecules. Its future role in drug discovery and chemical biology is expected to expand significantly with the advent of new technologies and a deeper understanding of biological processes.

Combinatorial Chemistry and Drug Discovery: The compound is an excellent scaffold for combinatorial chemistry, a technique used to generate large libraries of related compounds for drug screening. nih.gov Its two reactive sites allow for the introduction of a wide range of chemical diversity. For example, one could envision a combinatorial library where the chloro-group is reacted with a diverse set of nucleophiles and the Boc-group is removed to allow for further diversification at the amine. The synthesis of N-substituted-3-chloro-2-azetidinones with potential antibacterial activity highlights the potential of this approach. mdpi.com

Chemical Probes and Activity-Based Protein Profiling: this compound can be used to synthesize chemical probes to study the function of proteins and other biological macromolecules. The chloro-group can act as a reactive handle to covalently label specific proteins, allowing for their identification and characterization. This is particularly relevant in the field of activity-based protein profiling (ABPP), which uses reactive probes to study enzyme activity in complex biological systems.

Linker for Bioconjugation: The compound's structure is well-suited for use as a linker in bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule. After deprotection, the primary amine can be used to attach it to a biomolecule, such as an antibody or a protein, while the chloro-group can be used to attach a payload, such as a drug or a fluorescent dye. This would enable the development of antibody-drug conjugates (ADCs) for targeted cancer therapy or fluorescently labeled proteins for imaging studies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-Boc-N-methyl-3-chloro-1-propanamine with high purity?

- Methodology : A typical route involves sequential Boc protection, methylation, and chlorination. For example, Boc-protected amines can be synthesized via reaction of the parent amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane). Subsequent methylation may employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH). Chlorination at the 3-position can be achieved using reagents like thionyl chloride (SOCl₂) or PCl₃. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or HPLC is critical to achieve >95% purity, as validated by ¹H NMR and LC-MS .

Q. How can researchers optimize reaction conditions to minimize side reactions during Boc deprotection?

- Methodology : The Boc group is acid-labile. Controlled deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C. To avoid premature cleavage, monitor reaction progress via TLC (Rf shift) or in-situ IR spectroscopy for carbonyl group disappearance. For temperature-sensitive substrates, milder acids (e.g., HCl in dioxane) or catalytic methods (e.g., Amberlyst-15) can reduce side reactions like β-elimination .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H NMR : Key signals include the Boc tert-butyl singlet (~1.4 ppm), N-methyl group (~2.2–2.4 ppm), and chloropropyl chain protons (δ 3.4–3.6 ppm for CH₂Cl).

- ¹³C NMR : Confirm Boc carbonyl (~155 ppm) and quaternary carbons (~80 ppm).

- MS (ESI+) : Look for [M+H]⁺ with expected m/z (e.g., C₉H₁₈ClNO₂: theoretical 232.1).

- IR : Boc C=O stretch (~1680–1720 cm⁻¹) and C-Cl (~550–750 cm⁻¹) .

Advanced Research Questions

Q. How does steric hindrance from the N-methyl and Boc groups influence nucleophilic substitution at the 3-chloro position?

- Methodology : Kinetic studies using SN2 reactions (e.g., with NaN₃ or KCN) reveal reduced reactivity due to steric bulk. Compare reaction rates with less hindered analogs (e.g., N-H or N-ethyl derivatives) under identical conditions (solvent, temperature). Monitor by GC-MS or ¹H NMR. Computational modeling (DFT) can quantify steric effects using parameters like %Buried Volume .

Q. What are the challenges in achieving enantioselective synthesis of derivatives from this compound?

- Methodology : The chloro group’s electron-withdrawing nature complicates asymmetric catalysis. Test chiral ligands (e.g., BINAP, Jacobsen catalysts) in cross-coupling reactions (e.g., Suzuki-Miyaura). Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Evidence suggests Boc groups may stabilize transition states but require optimization of solvent polarity and temperature .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks; analyze decomposition via LC-MS.

- Photostability : Expose to UV light (e.g., 365 nm) and monitor Boc cleavage or chloropropane degradation.

- Humidity : Store in desiccators vs. 75% RH; track hygroscopicity and hydrolysis by ¹H NMR. Data shows Boc-protected amines degrade faster under acidic humidity .

Q. What strategies resolve contradictions in reported reactivity of the chloro group in cross-coupling reactions?

- Methodology : Divergent results may arise from trace metal impurities or solvent effects. Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃), bases (Cs₂CO₃ vs. K₃PO₄), and solvents (THF vs. DMF). Use XPS or ICP-MS to quantify residual metals. Compare yields and side products (e.g., elimination vs. coupling) .

Key Considerations for Researchers

- Synthetic Reproducibility : Document trace solvents (e.g., DMF in Pd-catalyzed reactions) that may alter reactivity .

- Safety : Use flame-retardant lab coats and fume hoods due to volatile chlorinated intermediates .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.